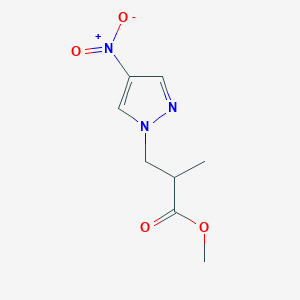

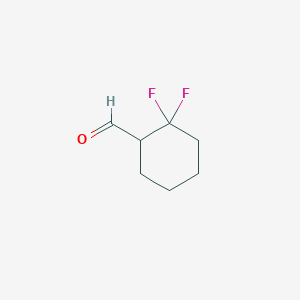

![molecular formula C26H19N5OS2 B2477273 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide CAS No. 812685-74-8](/img/structure/B2477273.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole and triazoloquinolin are both important heterocyclic compounds that have been extensively studied due to their wide range of biological activities . They are often used as key structures in the development of new drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenols with various electrophiles . Similarly, the synthesis of triazoloquinolin derivatives can involve multi-step reactions starting from simple precursors .Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

Antimicrobial Potential : A study focused on the synthesis of new thiazolidin-4-one derivatives, including those related to the compound , to evaluate their antimicrobial activity. The compounds showed promising results against bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungi like Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Activity : Another aspect of research has been on evaluating the anticancer properties of derivatives, with some showing considerable activity against human tumor cell lines derived from neoplastic diseases. This suggests their potential as scaffolds for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Chemical Properties and Synthesis

Synthetic Methodologies : Research has also delved into developing novel synthetic routes for these compounds, offering insights into chemical reactivity and potential for generating a variety of derivatives with therapeutic relevance. Studies have outlined methods for synthesizing compounds with potential inotropic and antimicrobial activities, indicating the versatility and medicinal chemistry importance of these structures (Al-Salahi, Marzouk, Ghabbour, & Fun H. Kun, 2014).

Positive Inotropic Activity : Some derivatives have been synthesized and evaluated for their positive inotropic activity, showing favorable activity compared to standard drugs like milrinone. This highlights the potential application of these compounds in treating cardiovascular diseases by increasing the force of heart muscle contraction (Jing-Yuan Li et al., 2008).

Mécanisme D'action

Target of Action

It’s known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be varied depending on the specific biological activity.

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and biological activity.

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile of synthesized compounds , suggesting that the compound could have good bioavailability.

Result of Action

It’s known that benzothiazole derivatives can have various effects, such as antimicrobial activity, which could involve killing or inhibiting the growth of microbes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N5OS2/c1-16-13-23-29-30-26(31(23)21-11-4-2-9-19(16)21)33-15-24(32)27-18-8-6-7-17(14-18)25-28-20-10-3-5-12-22(20)34-25/h2-14H,15H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCIFNTVDIOTHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2477190.png)

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)

![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)

![8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2477195.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2477198.png)

![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2477200.png)

![5-(2-fluorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2477205.png)

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)